molecular formula C9H7F3O B1308768 4-Methyl-3-(trifluoromethyl)benzaldehyde CAS No. 93249-45-7

4-Methyl-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1308768
CAS No.: 93249-45-7
M. Wt: 188.15 g/mol
InChI Key: FRLOLHJJROPPKU-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its unique chemical properties and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-methylbenzotrifluoride with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation process, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 4-Methyl-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-Methyl-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)benzaldehyde is used in a variety of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The trifluoromethyl group can influence the reactivity of the compound by stabilizing or destabilizing reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzaldehyde
  • 4-Methylbenzaldehyde

Uniqueness

4-Methyl-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLOLHJJROPPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394899
Record name 4-Methyl-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93249-45-7
Record name 4-Methyl-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93249-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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